1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride
Description
Properties
Molecular Formula |
C8H16Cl2N4 |
|---|---|
Molecular Weight |
239.14 g/mol |
IUPAC Name |
(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H14N4.2ClH/c1-11-2-3-12-8(6-11)4-7(5-9)10-12;;/h4H,2-3,5-6,9H2,1H3;2*1H |
InChI Key |
HYGDSZAJXFJAOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(=CC(=N2)CN)C1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrazolopyrazine core, followed by the introduction of the methyl group and the methanamine moiety. The final step involves the formation of the dihydrochloride salt. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its biological activity and potential therapeutic applications.
Medicine: It is investigated for its potential use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Core Structure Variations: Pyrazine vs. Pyrimidinone Derivatives: Compounds like MK66 (5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) have a pyrimidinone core, introducing hydrogen-bonding sites absent in the target compound .
Substituent Effects :
- Position 5 : The target’s 5-methyl group contrasts with the 6-methyl group in the ethyl carboxylate analog (CAS 1955492-72-4), leading to differences in steric hindrance and conformational flexibility .
- Position 2 : The methanamine dihydrochloride group enhances solubility compared to neutral amines (e.g., 5-benzyl-2-amine) or lipophilic esters (e.g., ethyl carboxylate) .
Functional Group Impact :
- Dihydrochloride Salts : Improve aqueous solubility and stability compared to neutral analogs like the acetamide derivative (C₁₈H₁₉F₂N₅O₂) .
- Nitro and Ketone Groups : The 2-nitro-4-ketone analog (CAS EN300-378043) may exhibit higher reactivity but lower metabolic stability due to the nitro group .
Pharmacological Implications: The dihydrochloride form of the target compound is advantageous for drug formulation, as seen in related salts like N-[2-amino-1-(naphthalen-2-yl)ethyl]-pyrazolo[1,5-a]pyridine-7-carboxamide dihydrochloride . Lipophilic substituents (e.g., benzyl, trifluoromethyl) in analogs may enhance blood-brain barrier penetration but reduce solubility .
Biological Activity
1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride (CAS Number: 2167976-88-5) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₄N₄
- Molecular Weight : 166 Da
- IUPAC Name : 1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine dihydrochloride
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrazine derivatives exhibit significant antitumor properties. These compounds can inhibit thymidine phosphorylase (TP), an enzyme that plays a critical role in tumor growth and metastasis. For instance, derivatives similar to this compound have shown promising results in inhibiting TP activity, which correlates with reduced tumor proliferation in various cancer models .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Pyrazolo derivatives are known to interact with neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have demonstrated that similar compounds can reduce oxidative stress and inflammation in neuronal cells .
Antibacterial Activity
Given the unique structural features of pyrazolo compounds, they are also being investigated for antibacterial properties. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways specific to bacterial cells. This selectivity makes them promising candidates for developing new antibacterial agents .
In Vitro Studies
A series of in vitro studies have been conducted to assess the cytotoxicity of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in several types of cancer cells, including those derived from breast and lung cancers.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of the compound with target proteins involved in cancer progression. The docking simulations suggest strong interactions with TP and other molecular targets that regulate cell cycle progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
